Cas no 1289050-08-3 (2-Bromo-5-(hydroxymethyl)benzaldehyde)

2-Bromo-5-(hydroxymethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-bromo-5-(hydroxymethyl)benzaldehyde

- SCHEMBL12573143

- 1289050-08-3

- DB-203106

- F76411

- 2-Bromo-5-(hydroxymethyl)benzaldehyde

-

- インチ: 1S/C8H7BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5,10H,4H2

- InChIKey: HDIRTWLBDDSQQI-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(CO)=CC=1C=O

計算された属性

- せいみつぶんしりょう: 213.96294g/mol

- どういたいしつりょう: 213.96294g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 37.3

2-Bromo-5-(hydroxymethyl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1248313-250mg |

2-Bromo-5-(hydroxymethyl)benzaldehyde |

1289050-08-3 | 97% | 250mg |

$275 | 2024-06-05 | |

| Aaron | AR01XDPJ-100mg |

2-Bromo-5-(hydroxymethyl)benzaldehyde |

1289050-08-3 | 97% | 100mg |

$95.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1248313-100mg |

2-Bromo-5-(hydroxymethyl)benzaldehyde |

1289050-08-3 | 97% | 100mg |

$140 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1248313-250mg |

2-Bromo-5-(hydroxymethyl)benzaldehyde |

1289050-08-3 | 97% | 250mg |

$195 | 2025-02-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828096-1g |

2-Bromo-5-(Hydroxymethyl)benzaldehyde |

1289050-08-3 | 97% | 1g |

¥8446.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1248313-100mg |

2-Bromo-5-(hydroxymethyl)benzaldehyde |

1289050-08-3 | 97% | 100mg |

$190 | 2024-06-05 | |

| 1PlusChem | 1P01XDH7-250mg |

2-Bromo-5-(hydroxymethyl)benzaldehyde |

1289050-08-3 | 97% | 250mg |

$175.00 | 2023-12-25 | |

| Aaron | AR01XDPJ-250mg |

2-Bromo-5-(hydroxymethyl)benzaldehyde |

1289050-08-3 | 97% | 250mg |

$180.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1248313-250mg |

2-Bromo-5-(hydroxymethyl)benzaldehyde |

1289050-08-3 | 97% | 250mg |

$195 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828096-100mg |

2-Bromo-5-(Hydroxymethyl)benzaldehyde |

1289050-08-3 | 97% | 100mg |

¥1702.00 | 2024-08-09 |

2-Bromo-5-(hydroxymethyl)benzaldehyde 関連文献

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

2-Bromo-5-(hydroxymethyl)benzaldehydeに関する追加情報

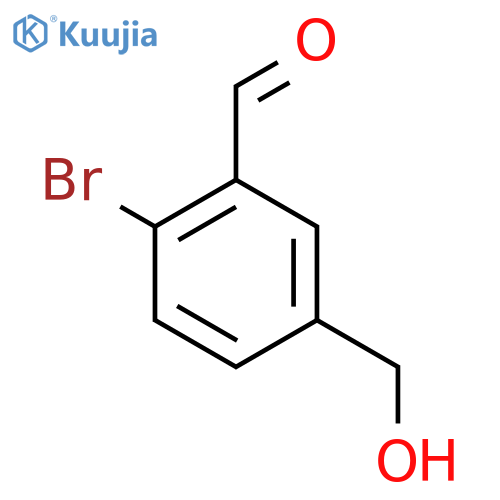

Introduction to 2-Bromo-5-(hydroxymethyl)benzaldehyde (CAS No. 1289050-08-3)

2-Bromo-5-(hydroxymethyl)benzaldehyde, identified by its Chemical Abstracts Service (CAS) number 1289050-08-3, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This aromatic aldehyde features a bromine substituent at the 2-position and a hydroxymethyl group at the 5-position of the benzene ring, making it a valuable intermediate in synthetic chemistry. Its unique structural properties enable its application in the development of various bioactive molecules, including potential therapeutic agents.

The compound’s molecular structure, characterized by a benzaldehyde core with functional groups that enhance reactivity, positions it as a key building block in medicinal chemistry. The presence of both bromine and hydroxymethyl groups allows for diverse chemical transformations, such as cross-coupling reactions, oxidation, and reduction processes, which are pivotal in constructing complex molecular architectures. These attributes have made 2-Bromo-5-(hydroxymethyl)benzaldehyde a subject of extensive investigation in academic and industrial research settings.

In recent years, advancements in synthetic methodologies have expanded the utility of this compound. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been leveraged to introduce various aryl or heteroaryl groups onto the benzene ring. This capability is particularly valuable in generating substituted benzenes that serve as scaffolds for drug discovery. The hydroxymethyl functionality also facilitates nucleophilic additions, enabling the synthesis of alcohols and ethers that are prevalent in natural products and pharmacologically active compounds.

One of the most compelling applications of 2-Bromo-5-(hydroxymethyl)benzaldehyde lies in its role as a precursor to biologically relevant molecules. Researchers have utilized this compound to synthesize analogs of known pharmaceuticals, exploring modifications that could enhance potency or reduce side effects. For example, derivatives of this benzaldehyde have been investigated for their potential antimicrobial and anti-inflammatory properties. The bromine atom provides a handle for further functionalization via metal-halogen exchange or direct arylation reactions, allowing chemists to tailor the structure with precision.

The hydroxymethyl group further contributes to the compound’s versatility by enabling etherification or esterification reactions. These transformations are crucial for linking different molecular fragments together, a common strategy in drug design. Additionally, the aldehyde group can participate in condensation reactions with amino compounds to form Schiff bases or imines, which are important intermediates in medicinal chemistry. Such derivatives have been explored for their enzyme inhibition properties and potential use in treating neurological disorders.

Recent studies have also highlighted the importance of 2-Bromo-5-(hydroxymethyl)benzaldehyde in material science applications. Its ability to undergo polymerization or copolymerization with other monomers has been exploited to create novel polymeric materials with tailored properties. These polymers exhibit interesting characteristics such as biodegradability, conductivity, or specific binding capabilities, making them suitable for use in drug delivery systems or smart materials.

The synthesis of 2-Bromo-5-(hydroxymethyl)benzaldehyde itself is an area of active research. Modern synthetic approaches emphasize efficiency, sustainability, and scalability. Catalytic methods that minimize waste and reduce reaction times are particularly favored. For instance, one recent study demonstrated a one-pot synthesis involving the bromination of commercially available 5-hydroxymethylbenzaldehyde using N-bromosuccinimide (NBS) under controlled conditions. This method not only simplifies the preparation but also improves yields compared to traditional multi-step procedures.

The compound’s stability under various reaction conditions has also been examined to ensure its suitability for large-scale applications. Investigations into its photostability and thermal stability have provided insights into optimal storage and handling protocols. These considerations are essential for maintaining the integrity of 2-Bromo-5-(hydroxymethyl)benzaldehyde during its transport and use in industrial settings.

In conclusion,2-Bromo-5-(hydroxymethyl)benzaldehyde (CAS No. 1289050-08-3) represents a significant asset in synthetic chemistry due to its structural versatility and reactivity. Its applications span multiple domains, from pharmaceutical development to advanced materials science. As research continues to uncover new synthetic pathways and functional derivatives,2-Bromo-5-(hydroxymethyl)benzaldehyde is poised to remain at the forefront of chemical innovation.

1289050-08-3 (2-Bromo-5-(hydroxymethyl)benzaldehyde) 関連製品

- 24297-25-4(2,2-dicyclopropyl-2-hydroxyacetic acid)

- 19576-08-0(7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione)

- 2229613-25-4(tert-butyl N-2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethylcarbamate)

- 2167672-12-8(5-bromo-8-chloro-3-fluoro-1,7-naphthyridine)

- 2227683-45-4(rac-2-(1R,2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentylacetic acid)

- 36808-17-0(1-[2-(Benzyloxy)-5-methylphenyl]ethanone)

- 897-83-6(Phosphoric acid,diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester)

- 1805218-52-3(4-Bromomethyl-3-hydroxy-5-nitropyridine)

- 343271-89-6(1-(3-pyridinyl)-1-pentanamine)

- 2137649-42-2(1-[4-(Cyclobutylamino)piperidin-1-yl]-2-(dimethylamino)ethan-1-one)